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Compound of Interest

Methyl 3-bromo-4-
Compound Name:

hydroxybenzoate
CAS No.: 29415-97-2
Cat. No.: B1588097

Get Quote

Executive Summary & Chemical Identity

Methyl 3-bromo-4-hydroxybenzoate is a critical intermediate in the synthesis of complex
pharmaceutical agents, including PD-1/PD-L1 inhibitors and various antimicrobial compounds.
[1] Its structural integrity is defined by the precise regiochemical placement of a bromine atom
ortho to the phenolic hydroxyl group.

Registry Alert:
o Primary CAS:29415-97-2 (Standard registry for the specific structure).[2]

e Secondary/Ambiguous CAS:40912-73-0 (Occasionally linked in databases but often
associated with distinct isomeric forms or "Brosotamide” derivatives; researchers should
prioritize 29415-97-2 for procurement).

Physiochemical Profile
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Spectroscopic Characterization

The following data establishes the structural proof for the mono-brominated product.

A. Nuclear Magnetic Resonance ( H NMR)

The introduction of the bromine atom at the C3 position breaks the symmetry of the para-
substituted starting material (Methyl 4-hydroxybenzoate), resulting in a characteristic AMX spin
system (or ABX depending on field strength) for the aromatic protons.

Solvent;: DMSO-

(Preferred to observe phenolic -OH) Frequency: 400/600 MHz
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Technical Insight: In CDCI

, the phenolic proton may appear broad or shift significantly (5.8—6.5 ppm)
depending on concentration and water content. DMSO-

iIs recommended for batch consistency.

B. Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the presence of the ester and the phenol, alongside the aryl
bromide.
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C. Mass Spectrometry (MS)

lonization Mode: ESI (-) or El Pattern: The presence of Bromine creates a distinctive 1:1
isotopic ratio for the molecular ion.

¢ Molecular lon (

): 230 (79Br) and 232 (81Br) with equal intensity.

o Base Peak: Often
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199/201 (Loss of -OCH

)

e Fragmentation: Loss of CO (28 Da) from the ester is common.

Synthesis & Experimental Workflow

The synthesis typically involves the electrophilic aromatic substitution (bromination) of methyl
4-hydroxybenzoate.[1] Control of stoichiometry is vital to prevent the formation of the 3,5-
dibromo impurity.

Workflow Diagram

The following Graphviz diagram illustrates the synthesis and purification logic.
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Caption: Controlled bromination workflow to minimize dibromo- byproduct formation.

Detailed Protocol (Adapted from Literature)

» Preparation: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in Glacial Acetic Acid.

e Bromination: Add Bromine (
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, 1.05 eq) dropwise at 0-5°C. The low temperature favors mono-substitution over di-
substitution.

e Reaction: Allow to warm to Room Temperature (RT) and stir for 2—4 hours. Monitor via TLC
(Hexane:EtOAc 7:3).

e Quench: Pour mixture into ice water containing Sodium Bisulfite (

) to neutralize excess bromine (orange color disappears).

« |solation: Filter the white precipitate. Wash with cold water.

 Purification: Recrystallize from Methanol/Water to remove any 3,5-dibromo traces.

Quality Control & Impurity Profiling

In drug development, the "dibromo" impurity is a critical quality attribute (CQA) that must be
quantified.

Impurity Table
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Analytical Logic Diagram
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Caption: Analytical decision tree for batch release based on impurity profiling.

References

¢ Synthesis & Characterization: Tetrahedron, 2003, 59(46), 9173-9179. (Detailed protocol for
bromination of hydroxybenzoates).

¢ PD-1/PD-L1 Inhibitor Application:Journal of Medicinal Chemistry, 2020, 63(19), 11195-
11214. (Use of Methyl 3-bromo-4-hydroxybenzoate as a key scaffold).[1][3] [3]

o Chemical Properties & Safety:PubChem Compound Summary for CID 4778958. (Registry
and safety data).
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brominated benzoates).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Methyl 3-bromo-5-fluoro-4-hydroxybenzoate | 445019-48-7 | Benchchem
[benchchem.com]

o 2. Methyl-3-bromo-4-hydroxybenzoate, 250 g, CAS No. 29415-97-2 | Research Chemicals |
Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

o 3. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Data &
Characterization of Methyl 3-bromo-4-hydroxybenzoate]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1588097#spectroscopic-data-for-methyl-
3-bromo-4-hydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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